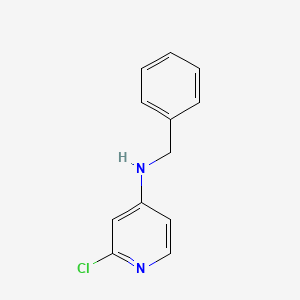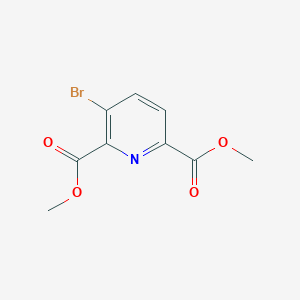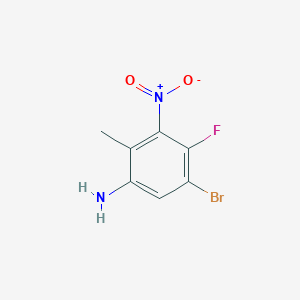![molecular formula C10H15BrN2O3 B1446442 [2-(3-Bromo-isoxazol-5-yl)-éthyl]-acide carbamique tert-butyle ester CAS No. 1187932-88-2](/img/structure/B1446442.png)
[2-(3-Bromo-isoxazol-5-yl)-éthyl]-acide carbamique tert-butyle ester
Vue d'ensemble
Description
[2-(3-Bromo-isoxazol-5-yl)-ethyl]-carbamic acid tert-butyl ester: is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a brominated isoxazole ring, which is attached to an ethyl chain linked to a carbamic acid tert-butyl ester group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Novel Compounds:
Biology:
Biological Probes: It is used as a probe in biological studies to investigate the function of specific enzymes or receptors.
Medicine:
Drug Development: The compound is explored for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmacologically active molecules.
Industry:
Material Science: It is used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
Target of Action
Similar compounds are often used in suzuki–miyaura cross-coupling reactions , suggesting that this compound might interact with palladium catalysts and organoboron reagents in these reactions.
Mode of Action
In suzuki–miyaura cross-coupling reactions, the reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with electrophilic organic groups. In the transmetalation step, nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
It’s worth noting that suzuki–miyaura cross-coupling reactions are widely used in organic synthesis for creating carbon-carbon bonds , which are fundamental in many biochemical pathways.
Result of Action
The compound might be involved in the formation of carbon-carbon bonds, which are crucial in the synthesis of various organic compounds .
Action Environment
The success of suzuki–miyaura cross-coupling reactions, which this compound might be involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-Bromo-isoxazol-5-yl)-ethyl]-carbamic acid tert-butyl ester typically involves the following steps:
Bromination of Isoxazole: The starting material, isoxazole, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position of the isoxazole ring.
Formation of Ethyl Linker: The brominated isoxazole is then reacted with an ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate to form the ethyl-linked intermediate.
Carbamate Formation: The final step involves the reaction of the ethyl-linked intermediate with tert-butyl chloroformate in the presence of a base like triethylamine to form the carbamic acid tert-butyl ester group.
Industrial Production Methods: Industrial production of [2-(3-Bromo-isoxazol-5-yl)-ethyl]-carbamic acid tert-butyl ester follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including controlled temperatures, pressures, and the use of industrial-grade reagents to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromine atom or the isoxazole ring, resulting in debromination or ring reduction.
Substitution: The bromine atom in the isoxazole ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (R-SH) are used under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the isoxazole ring.
Reduction: Debrominated or reduced isoxazole derivatives.
Substitution: New compounds with substituted functional groups at the bromine position.
Comparaison Avec Des Composés Similaires
- [2-(3-Chloro-isoxazol-5-yl)-ethyl]-carbamic acid tert-butyl ester
- [2-(3-Fluoro-isoxazol-5-yl)-ethyl]-carbamic acid tert-butyl ester
- [2-(3-Iodo-isoxazol-5-yl)-ethyl]-carbamic acid tert-butyl ester
Comparison:
- Uniqueness: The presence of the bromine atom in [2-(3-Bromo-isoxazol-5-yl)-ethyl]-carbamic acid tert-butyl ester imparts unique reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it distinct in its chemical and biological properties.
This detailed article provides a comprehensive overview of [2-(3-Bromo-isoxazol-5-yl)-ethyl]-carbamic acid tert-butyl ester, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
tert-butyl N-[2-(3-bromo-1,2-oxazol-5-yl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O3/c1-10(2,3)15-9(14)12-5-4-7-6-8(11)13-16-7/h6H,4-5H2,1-3H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDXBBHKJVOLNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC(=NO1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


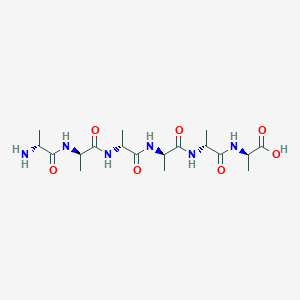
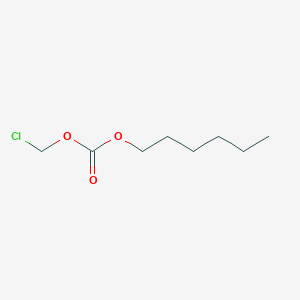
![Ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]-, 4-methylbenzenesulfonate](/img/new.no-structure.jpg)

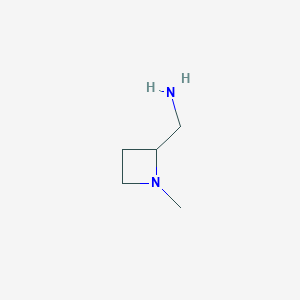
![3-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride](/img/structure/B1446368.png)
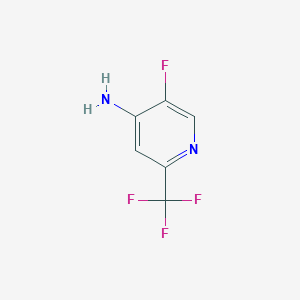
![(7S,8aS)-tert-butyl 7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B1446371.png)
![4-Bromobenzo[d]thiazol-7-amine](/img/structure/B1446373.png)
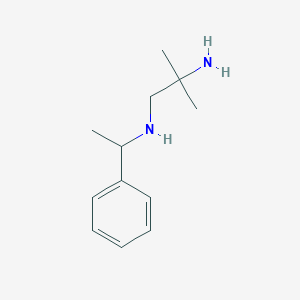
![Ethyl 6-fluoro-3-hydroxybicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1446377.png)
